molecular formula C11H15Br B13474274 1-(Bromomethyl)-3,5-diethylbenzene

1-(Bromomethyl)-3,5-diethylbenzene

Cat. No.: B13474274
M. Wt: 227.14 g/mol
InChI Key: GACWEJCTLJWEHA-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3,5-diethylbenzene is an organic compound with the molecular formula C11H15Br It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the first position and two ethyl groups at the third and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-3,5-diethylbenzene can be synthesized through several methods. One common approach involves the bromination of 3,5-diethylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the bromomethyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3,5-diethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted benzene derivatives.

    Oxidation: The compound can be oxidized to form 3,5-diethylbenzaldehyde or 3,5-diethylbenzoic acid, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the bromomethyl group can yield 3,5-diethyltoluene.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.

Major Products

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: 3,5-diethylbenzaldehyde or 3,5-diethylbenzoic acid.

    Reduction: 3,5-diethyltoluene.

Scientific Research Applications

1-(Bromomethyl)-3,5-diethylbenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the preparation of various substituted benzene derivatives.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions, aiding in the study of biological processes.

    Industry: The compound is used in the production of specialty chemicals, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3,5-diethylbenzene primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a variety of substituted benzene derivatives, depending on the nature of the nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Bromide: Similar to 1-(Bromomethyl)-3,5-diethylbenzene but lacks the ethyl groups. It is also highly reactive towards nucleophiles.

    1-(Bromomethyl)-4-ethylbenzene: Contains one ethyl group and a bromomethyl group, showing similar reactivity but different steric and electronic properties.

    3,5-Diethylbenzyl Chloride: Similar structure but with a chlorine atom instead of a bromine atom, leading to different reactivity and reaction conditions.

Uniqueness

This compound is unique due to the presence of two ethyl groups, which can influence its reactivity and the steric environment around the bromomethyl group. This can lead to different reaction outcomes compared to similar compounds without the ethyl substitutions.

Properties

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

1-(bromomethyl)-3,5-diethylbenzene

InChI

InChI=1S/C11H15Br/c1-3-9-5-10(4-2)7-11(6-9)8-12/h5-7H,3-4,8H2,1-2H3

InChI Key

GACWEJCTLJWEHA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)CBr)CC

Origin of Product

United States

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